2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide
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Overview
Description
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. The compound’s structure suggests it could interact with biological molecules in unique ways, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide likely involves multiple steps, including the formation of the tetrahydropyrimidinone core, the introduction of the fluorobenzyl group, and the acetamidophenyl moiety. Typical reaction conditions might include:
Formation of the tetrahydropyrimidinone core: This could involve a cyclization reaction using appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step might involve a nucleophilic substitution reaction.
Attachment of the acetamidophenyl group: This could be achieved through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the amino or acetamido groups.
Reduction: Reduction of the carbonyl groups in the tetrahydropyrimidinone core.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide: Lacks the fluorobenzyl group.
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide: Contains a chlorobenzyl group instead of a fluorobenzyl group.
Uniqueness
The presence of the fluorobenzyl group in 2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.
Properties
CAS No. |
628279-20-9 |
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Molecular Formula |
C25H28FN5O4 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-(4-acetamidophenyl)-N-[6-amino-1-butyl-3-[(3-fluorophenyl)methyl]-2,4-dioxopyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C25H28FN5O4/c1-3-4-12-30-23(27)22(24(34)31(25(30)35)15-18-6-5-7-19(26)13-18)29-21(33)14-17-8-10-20(11-9-17)28-16(2)32/h5-11,13H,3-4,12,14-15,27H2,1-2H3,(H,28,32)(H,29,33) |
InChI Key |
RFHNNJPISDNNQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CC2=CC(=CC=C2)F)NC(=O)CC3=CC=C(C=C3)NC(=O)C)N |
Origin of Product |
United States |
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